2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-3-methylquinoxaline
Description
2-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-3-methylquinoxaline is a heterocyclic compound featuring a quinoxaline core substituted with a methyl group at position 3 and a piperazine ring at position 2. Quinoxaline derivatives are widely studied for their pharmacological properties, including antimicrobial, antioxidant, and anti-inflammatory activities . The structural complexity of this compound suggests possible applications in drug development, particularly in targeting enzymes or receptors influenced by aromatic and heteroaromatic systems.
Properties
IUPAC Name |
2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-3-methylquinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O/c1-13-18(22-15-6-4-3-5-14(15)21-13)24-9-7-23(8-10-24)16-11-17(25-2)20-12-19-16/h3-6,11-12H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBBXHQJLWCIEAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1N3CCN(CC3)C4=CC(=NC=N4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-3-methylquinoxaline typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for pharmaceutical or other applications .
Chemical Reactions Analysis
Types of Reactions
2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-3-methylquinoxaline can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines, alcohols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction could produce dihydroquinoxalines. Substitution reactions can lead to various substituted quinoxaline derivatives .
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-3-methylquinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Features
Key Observations :
- The target compound’s quinoxaline core distinguishes it from letermovir’s quinazoline system, which may alter electronic properties and binding affinities .
- Substituents like methoxy groups (e.g., in 8c) and pyrimidine/piperazine moieties (e.g., in the target compound) are recurrent in antimicrobial and antioxidant agents .
Solubility Considerations :
Key Findings :
- Quinoxaline derivatives with electron-withdrawing groups (e.g., chloro in 7d) often exhibit enhanced anti-inflammatory activity compared to methoxy-substituted analogues .
- The piperazine moiety in the target compound may improve bioavailability and CNS penetration, as seen in triazolopyridine derivatives .
Biological Activity
2-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]-3-methylquinoxaline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activities, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a quinoxaline core substituted with a piperazine moiety and a methoxypyrimidine group. Its molecular formula is with a molecular weight of 300.36 g/mol. The presence of these functional groups is crucial for its biological activity.
Anticancer Properties
Recent studies have highlighted the potential of quinoxaline derivatives, including this compound, as anticancer agents.
- VEGFR-2 Inhibition : The compound has been evaluated for its ability to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is critical in tumor angiogenesis. In vitro assays showed promising results with an IC50 range of 2.9 to 5.4 µM against various cancer cell lines, indicating its effectiveness compared to standard treatments like sorafenib (IC50 = 3.07 nM) .
- Cytotoxicity : The cytotoxic effects were assessed against human cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). Notably, compound 11e , a derivative of the target compound, exhibited significant cytotoxicity with an IC50 value ranging from 2.1 to 9.8 µM, demonstrating superior efficacy compared to traditional chemotherapeutics .
- Mechanism of Action : The mechanism through which these compounds exert their effects includes the induction of apoptosis in cancer cells. Studies indicated that compound 11e increased levels of pro-apoptotic proteins (caspase-3 and caspase-9) while decreasing anti-apoptotic proteins (Bcl-2), leading to enhanced apoptotic activity .
Structure-Activity Relationship (SAR)
The SAR studies conducted on various derivatives revealed that modifications on the quinoxaline core significantly affect biological activity:
| Compound | IC50 (µM) | Comments |
|---|---|---|
| 11e | 2.1 - 9.8 | Most promising derivative with high VEGFR-2 inhibition |
| 12e | 15.0 | Low toxicity against primary rat hepatocytes |
| Sorafenib | 3.4 | Reference drug for comparison |
The presence of hydrophobic groups and specific substitutions on the heteroaromatic ring were found to enhance both cytotoxicity and selectivity towards cancer cells .
Case Studies
A notable case study involved the synthesis and evaluation of a series of quinoxaline derivatives, including the target compound, where researchers focused on their effects on cell cycle progression and apoptosis in HepG2 cells. Results demonstrated that treatment with compound 11e led to cell cycle arrest at the G2/M phase and an increase in apoptotic markers by approximately 49% compared to control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
